molecular formula C13H15ClO3 B1373309 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-51-1

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1373309
M. Wt: 254.71 g/mol
InChI Key: ZBFMTBVAYUCOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 . It appears as a white to off-white crystalline powder or flakes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylphenylboronic acid is represented by the SMILES string CC1=CC=C(C=C1Cl)B(O)O .


Chemical Reactions Analysis

3-Chloro-4-methylphenylboronic acid has been used as a reactant in various chemical reactions, including intramolecular aromatic carbenoid insertion for the synthesis of fluorenes, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, preparation of borinic acid picolinate esters for use against cutaneous diseases, and synthesis of TRPV1 antagonists as treatment for chronic pain .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 42.7±0.4 cm3, and it has a molar volume of 134.4±5.0 cm3 .

Scientific Research Applications

Impurity Analysis in Pharmaceutical Intermediates

5-Chlorovaleroyl chloride (5-CVC), a related compound, is extensively used as an alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals. Monitoring impurities in such intermediates is crucial as they can significantly impact the quality of the final product. A specific and sensitive GC-FID method was developed for analyzing low-level impurities in 5-CVC, marking the first reported method for impurity determination of this compound. This approach is vital for ensuring the purity and quality of pharmaceutical intermediates and potentially extends to the analysis of other acid chlorides or acid halides (Tang et al., 2010).

Interorgan Signaling in Metabolism Regulation

Brown and beige adipose tissues, functioning as distinct endocrine organs, play a crucial role in systemic metabolism regulation. These tissues synthesize and secrete small molecule metabokines, including 3-methyl-2-oxovaleric acid, which is structurally similar to 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid. These metabokines are implicated in inducing a brown adipocyte-specific phenotype in white adipocytes and enhancing mitochondrial oxidative energy metabolism in skeletal myocytes. This interorgan signaling network underlines the critical role of these tissues in regulating systemic energy expenditure and metabolism (Whitehead et al., 2021).

Synthesis of Pesticide Intermediates

The compound 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a crucial intermediate of the pesticide Indoxacarb, shares structural similarities with 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid. An improved synthesis method for this compound was introduced, offering insights into industrial-scale production and the potential for synthesizing related compounds (Jing, 2012).

Safety And Hazards

3-Chloro-4-methylphenylboronic acid is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and may be fatal if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFMTBVAYUCOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid

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